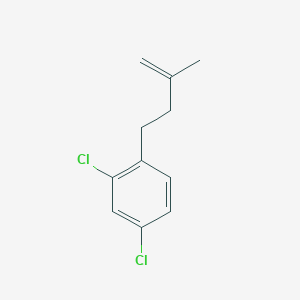

4-(2,4-Dichlorophenyl)-2-methyl-1-butene

Description

4-(2,4-Dichlorophenyl)-2-methyl-1-butene is an organochlorine compound featuring a substituted phenyl group (2,4-dichloro substitution) attached to a methyl-substituted butene chain. This structure confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing chlorine substituents and a reactive alkene moiety. Its stability and reactivity are influenced by steric effects from the methyl group and electronic effects from the dichlorophenyl ring.

Properties

IUPAC Name |

2,4-dichloro-1-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2/c1-8(2)3-4-9-5-6-10(12)7-11(9)13/h5-7H,1,3-4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQUYBZSYLZPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-2-methyl-1-butene typically involves the alkylation of 2,4-dichlorobenzene with a suitable alkylating agent. One common method is the reaction of 2,4-dichlorobenzene with 2-methyl-1-butene in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alkanes using reducing agents like lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of 4-(2,4-dichlorophenyl)-2-methyl-1-butanol or 4-(2,4-dichlorophenyl)-2-methyl-1-butanone.

Reduction: Formation of 4-(2,4-dichlorophenyl)-2-methylbutane.

Substitution: Formation of 4-(2,4-dichlorophenyl)-2-methyl-1-butanol or 4-(2,4-dichlorophenyl)-2-methyl-1-butylamine.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-2-methyl-1-butene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Key Observations :

- Chain Length : Butene chains (e.g., this compound) offer greater conformational flexibility than propene derivatives, influencing steric interactions in synthesis .

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations :

- Halogen Impact : Dichlorophenyl derivatives (e.g., 2-Chloro-4-(2-chlorophenyl)but-1-ene) exhibit higher molar mass and boiling points due to increased van der Waals interactions .

- Density Trends: Chlorine substituents increase density (e.g., 1.159 g/cm³ for dichlorophenyl vs. 0.900 g/cm³ for monochloro analogs) .

Reactivity and Stability

- Electrophilic Reactivity : The 2,4-dichlorophenyl group enhances electrophilic aromatic substitution (EAS) reactivity at the para position relative to the alkene chain, compared to dimethylphenyl analogs .

- Alkene Stability : The methyl group at position 2 in this compound may hinder polymerization, a common issue in simpler alkenes like 1-butene .

Biological Activity

4-(2,4-Dichlorophenyl)-2-methyl-1-butene is an organic compound that has garnered attention for its potential biological activities. This compound features a dichlorophenyl group attached to a butene chain, which may influence its interaction with biological systems. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C11H12Cl2

- Molecular Weight : 233.12 g/mol

- Structure : The structure includes a butene chain with a dichlorophenyl substituent, which is crucial for its biological interactions.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is critical in neurotransmission. AChE inhibitors are being explored for their potential in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, suggesting it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanism : It is hypothesized that the dichlorophenyl group enhances the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties:

- Cell Line Studies : In vitro tests on cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) in certain types of cancer cells.

- Potential Pathways : The compound may affect signaling pathways associated with cell proliferation and survival, although specific mechanisms require further elucidation.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated inhibition of E. coli and S. aureus at concentrations as low as 50 µg/mL. |

| Study B | Anticancer Activity | Showed a reduction in viability of MCF-7 breast cancer cells by 40% at 100 µM concentration after 48 hours. |

| Study C | Enzyme Inhibition | Inhibited AChE activity with an IC50 value of 25 µM, indicating potential for neuroprotective applications. |

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

- Synthesis and Evaluation : Various synthetic routes have been developed to produce this compound efficiently, allowing for extensive biological evaluation.

- Pharmacological Potential : The compound's unique chemical structure suggests it could be a lead candidate for developing new antimicrobial and anticancer agents .

- Computational Studies : Molecular docking studies have provided insights into how this compound interacts with target proteins, supporting its role as a potential inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.